molecular formula C10H20N2 B1385809 N-(cyclopropylmethyl)-1-methylpiperidin-4-amine CAS No. 1019506-96-7

N-(cyclopropylmethyl)-1-methylpiperidin-4-amine

Cat. No.: B1385809
CAS No.: 1019506-96-7
M. Wt: 168.28 g/mol
InChI Key: QSXZRJNFHGBICD-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-1-methylpiperidin-4-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a cyclopropylmethyl group and a methyl group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-1-methylpiperidin-4-amine typically involves the nucleophilic substitution of a suitable piperidine derivative. One common method includes the reaction of 1-methylpiperidin-4-amine with cyclopropylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to include continuous flow processes and the use of more sustainable reagents. Electrosynthesis has also been explored as a greener alternative for the preparation of amides and related compounds, which could be adapted for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-1-methylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring or the cyclopropylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted piperidine derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-1-methylpiperidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyclopropylmethyl)-1-methylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(cyclopropylmethyl)-1-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-12-6-4-10(5-7-12)11-8-9-2-3-9/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXZRJNFHGBICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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